molecular formula C25H21ClN2O5 B11062860 ethyl 4-[3-(4-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

ethyl 4-[3-(4-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate

Cat. No.: B11062860
M. Wt: 464.9 g/mol
InChI Key: XQYBPCQHQHENLL-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(4-CHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(4-CHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as ethyl acetate, phosphorus oxychloride, and other organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(4-CHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[5-(4-CHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(4-CHLOROPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]BENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

Molecular Formula

C25H21ClN2O5

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 4-[5-(4-chlorophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate

InChI

InChI=1S/C25H21ClN2O5/c1-2-32-25(31)13-5-9-15(10-6-13)28-23(29)18-16-11-17(19(18)24(28)30)22-20(16)21(27-33-22)12-3-7-14(26)8-4-12/h3-10,16-20,22H,2,11H2,1H3

InChI Key

XQYBPCQHQHENLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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